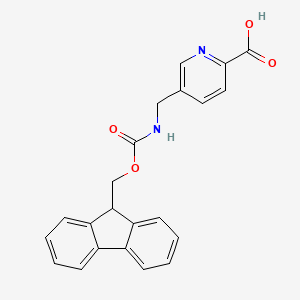

5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid

CAS No.: 503471-24-7

Cat. No.: VC6341646

Molecular Formula: C22H18N2O4

Molecular Weight: 374.396

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 503471-24-7 |

|---|---|

| Molecular Formula | C22H18N2O4 |

| Molecular Weight | 374.396 |

| IUPAC Name | 5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C22H18N2O4/c25-21(26)20-10-9-14(11-23-20)12-24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12-13H2,(H,24,27)(H,25,26) |

| Standard InChI Key | DRKIKNOYHMQAQV-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CN=C(C=C4)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid, reflects its intricate structure. It comprises a picolinic acid moiety (pyridine-2-carboxylic acid) substituted at the 5-position with an aminomethyl group, which is further protected by an Fmoc group . The molecular formula is C22H18N2O4, with a molecular weight of 374.4 g/mol for the free acid form . The hydrochloride salt variant (CAS: 2866317-45-3) has a molecular weight of 410.8 g/mol .

Table 1: Key Structural and Physicochemical Properties

The Fmoc group (9-fluorenylmethyloxycarbonyl) is a bulky, UV-active protecting group that shields the amino functionality during synthetic procedures. Its removal is typically achieved via base-mediated β-elimination, often using piperidine .

Synthesis and Derivatization

Synthetic Routes

The compound is synthesized through a multi-step process involving:

-

Aminomethylation of Picolinic Acid: Introduction of the aminomethyl group at the 5-position of picolinic acid using reductive amination or nucleophilic substitution.

-

Fmoc Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as pyridine or DIEA (N,N-diisopropylethylamine) .

A representative synthesis from involves coupling (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoic acid with a benzamide intermediate using T3P (propane phosphonic acid anhydride) and pyridine in ethyl acetate at 0°C. This method achieves yields >70% after purification via flash chromatography.

Salt Formation

The hydrochloride salt (CID 166000010) is prepared by treating the free acid with hydrochloric acid, enhancing solubility in polar solvents . This derivative is particularly useful in peptide coupling reactions where improved solubility is required.

Applications in Peptide Synthesis and Medicinal Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality to other protecting groups (e.g., Boc, Alloc) makes this compound ideal for SPPS. Its UV activity (λmax = 267 nm) allows real-time monitoring of deprotection steps . For instance, in the synthesis of cystobactamids—natural products targeting bacterial RNA polymerase—the Fmoc-protected aminomethylpicolinic acid serves as a key building block. These derivatives exhibit enhanced stability against proteolysis compared to traditional peptide backbones .

Pharmacological Relevance

Recent studies highlight the compound’s utility in developing antibacterial agents. Cystobactamids incorporating this moiety demonstrate potent activity against Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa, with MIC values as low as 0.5 µg/mL . The picolinic acid component contributes to metal chelation, potentially disrupting microbial metalloenzymes.

Analytical Characterization

Spectroscopic Data

-

NMR: The H NMR spectrum (DMSO-d6) displays characteristic signals for the fluorenyl group (δ 7.3–7.9 ppm, multiplet) and the picolinic acid protons (δ 8.2–8.6 ppm) .

-

MS: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 374.1365 [M+H] for the free acid .

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is employed for purity assessment. The free acid elutes at ~12.5 minutes under these conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume